molecular formula C22H20N4O3 B15025067 (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide

Cat. No.: B15025067
M. Wt: 388.4 g/mol
InChI Key: OAJDSKCBMXPSID-FOWTUZBSSA-N
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Description

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide is a complex organic compound with a unique structure that combines a cyano group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dimethylphenoxy Group: This can be achieved through nucleophilic substitution reactions.

    Addition of the Cyano Group: This step often involves the use of cyanating agents under specific conditions.

    Formation of the Enamide Structure: This final step involves the coupling of the intermediate with an ethylamine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrido[1,2-a]pyrimidin-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Amino derivatives can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its unique structure, the compound can be a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide exerts its effects involves interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the pyrido[1,2-a]pyrimidin-4-one core can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide
  • (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-propylprop-2-enamide

Uniqueness

The unique combination of functional groups in (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide provides it with distinct chemical and biological properties

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide

InChI

InChI=1S/C22H20N4O3/c1-4-24-20(27)16(13-23)12-17-21(29-18-9-7-8-14(2)15(18)3)25-19-10-5-6-11-26(19)22(17)28/h5-12H,4H2,1-3H3,(H,24,27)/b16-12+

InChI Key

OAJDSKCBMXPSID-FOWTUZBSSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3C)C)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3C)C)C#N

Origin of Product

United States

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